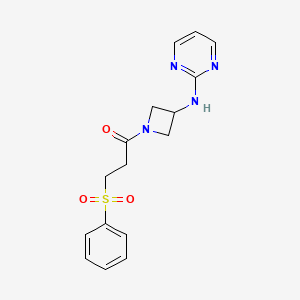
3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and any functional groups present.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the reagents used, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., acidity, basicity, reactivity).Scientific Research Applications
Antimicrobial and Herbicidal Activities
Synthesis and Antimicrobial Evaluation : Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl groups, have shown significant antimicrobial properties. The antimicrobial efficacy of these compounds was found to be superior to that of reference drugs, with derivatives containing a single sulfone group exhibiting more potent activity against both bacteria and fungi compared to those with two sulfone groups (Alsaedi et al., 2019). Additionally, a study on 2-(phenylsulfonylamino)pyrimidine derivatives demonstrated definite herbicidal activities, indicating their potential use in agricultural applications (Huazheng, 2011).
Receptor Antagonist Activities
Serotonin 5-HT6 Receptor Antagonists : Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has revealed that these compounds act as antagonists for serotonin 5-HT6 receptors, with certain derivatives demonstrating picomolar level activity. These findings support the use of these compounds in the search for new, highly effective 5-HT6 antagonists (Ivachtchenko et al., 2013). Another study confirmed the potential therapeutic significance of pyridine-substituted derivatives for treating CNS diseases due to their 5-HT6 receptor antagonistic activity (Ivashchenko et al., 2012).
Antitubercular and Antioxidant Activities
Antitubercular and Antioxidant Evaluation : Pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial, antitubercular, and antioxidant activities. These compounds showed promising results against mycobacterium tuberculosis, providing a basis for further development of antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014). Novel indole derivatives were also designed to exhibit high-efficiency antioxidants, specifically against ABTS radicals, suggesting their potential in medicinal chemistry for oxidative stress-related conditions (Aziz et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
I hope this general guidance is helpful. For more specific information on “3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one”, I would recommend consulting a chemical database or reaching out to a subject matter expert.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(7-10-24(22,23)14-5-2-1-3-6-14)20-11-13(12-20)19-16-17-8-4-9-18-16/h1-6,8-9,13H,7,10-12H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUDVPSIARTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2847850.png)
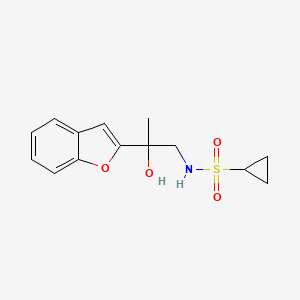
![5-bromo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2847852.png)
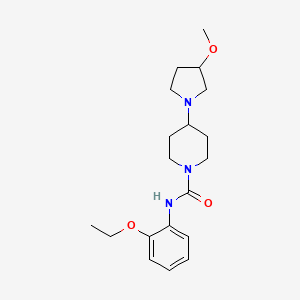
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2847856.png)
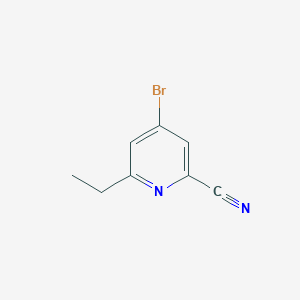
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
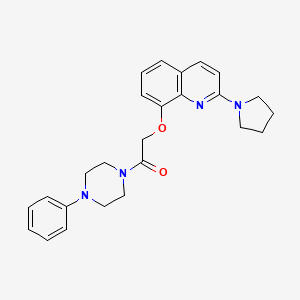
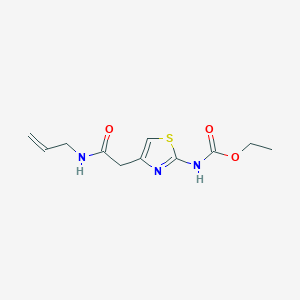
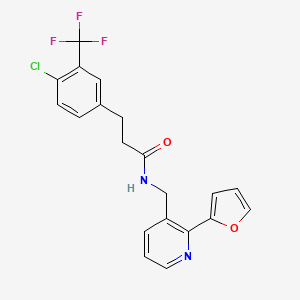
![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)
![4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide](/img/structure/B2847869.png)